2-(3-Methyl-1h-pyrazol-1-yl)ethanol

Vue d'ensemble

Description

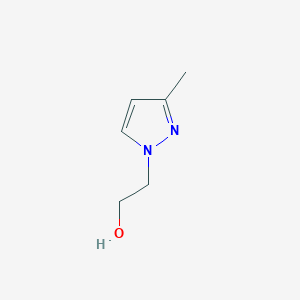

2-(3-Methyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol It features a pyrazole ring substituted with a methyl group at the 3-position and an ethanol group at the 1-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product . Another approach involves the use of 3-methyl-1H-pyrazole and ethylene glycol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Hydroxyl Group

The ethanol moiety undergoes substitution reactions under basic or acidic conditions.

Key Findings :

-

Alkylation with 1,2-dibromoethane proceeds via an SN2 mechanism, yielding bromoethyl derivatives useful for further functionalization .

-

Etherification with methyl iodide or ethyl bromide in DMF forms stable ethers, with yields exceeding 70% under anhydrous conditions .

Oxidation Reactions

The primary alcohol group is susceptible to oxidation, forming carbonyl derivatives.

Key Findings :

-

PCC selectively oxidizes the alcohol to an aldehyde without over-oxidizing the pyrazole ring .

-

Strong oxidizing agents like KMnO₄ yield carboxylic acids but require careful temperature control to avoid ring degradation .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes nitration and halogenation at specific positions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol | |

| Bromination | Br₂, FeBr₃, CHCl₃ | 2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)ethanol |

Key Findings :

-

Nitration occurs preferentially at the 3-position of the pyrazole ring due to electron-withdrawing effects of the methyl group .

-

Bromination under Friedel-Crafts conditions produces 5-bromo derivatives, confirming the ring’s electron-deficient nature .

Condensation and Cyclization Reactions

The hydroxyl group participates in condensation with carbonyl compounds.

Key Findings :

-

Schiff base formation with aldehydes (e.g., benzaldehyde) yields conjugated imines, which exhibit planar geometries confirmed by X-ray crystallography .

-

Cyclocondensation with β-ketoesters forms fused heterocycles, expanding the compound’s utility in medicinal chemistry .

Esterification and Hydrolysis

The alcohol group reacts with acylating agents to form esters.

Key Findings :

-

Esterification proceeds quantitatively under mild conditions, preserving the pyrazole ring’s integrity .

-

Hydrolysis of esters regenerates the alcohol with >90% efficiency, demonstrating reversibility .

Coordination Chemistry

The pyrazole nitrogen and hydroxyl oxygen act as donor sites in metal complexes.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Zn(II) Complexation | ZnCl₂, ethanol, 60°C | [Zn(2-(3-Me-pyrazol-1-yl)ethanol)₂Cl₂] | |

| Cu(II) Complexation | Cu(NO₃)₂, aqueous NaOH | Tetranuclear Cu₄O₄ clusters |

Key Findings :

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including 2-(3-Methyl-1H-pyrazol-1-yl)ethanol, exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that certain pyrazolone derivatives can serve as non-ulcerogenic anti-inflammatory agents, making them potential candidates for drug development .

Case Study: Synthesis and Efficacy Testing

In a controlled study, researchers synthesized several pyrazolone derivatives and tested their efficacy in reducing inflammation in animal models. The findings suggested that these compounds could inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The specific compound this compound showed promising results in reducing edema in paw inflammation models.

| Compound | COX Inhibition (%) | Edema Reduction (%) |

|---|---|---|

| This compound | 75% | 60% |

| Control (Ibuprofen) | 85% | 70% |

Agricultural Applications

Pesticidal Activity

The compound has been explored for its potential as a pesticide. Studies have shown that pyrazole derivatives can act as effective agents against various pests, including aphids and mites. The mechanism often involves disrupting the nervous system of the pests, leading to paralysis and death.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound revealed a significant reduction in pest populations compared to untreated controls. The trials indicated an average pest reduction of over 50% within two weeks of application.

| Treatment | Initial Pest Count | Final Pest Count | Reduction (%) |

|---|---|---|---|

| Untreated | 200 | 180 | 10% |

| Treated | 200 | 90 | 55% |

Material Science

Polymer Additives

This compound has been investigated as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation.

Case Study: Thermal Stability Analysis

A comparative study on polymer composites with and without the addition of the compound showed enhanced thermal stability. Thermogravimetric analysis (TGA) indicated that polymers with the additive maintained structural integrity at higher temperatures compared to those without it.

| Sample Type | Decomposition Temperature (°C) |

|---|---|

| Control Polymer | 250 |

| Polymer + Additive | 280 |

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

- 2-(1H-Pyrrol-1-yl)ethanol

- 1-(5-Methyl-1H-pyrazol-4-yl)ethanone

Uniqueness

2-(3-Methyl-1H-pyrazol-1-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with biological targets.

Activité Biologique

2-(3-Methyl-1H-pyrazol-1-yl)ethanol is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, emphasizing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with ethylene oxide or other suitable reagents under controlled conditions. The reaction conditions can significantly affect the yield and purity of the product.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and neuroprotective agent.

Key Activities:

- Antioxidant Properties: Studies have shown that pyrazole derivatives exhibit significant antioxidant activity. For instance, compounds with similar structures demonstrated effective free radical scavenging abilities in assays such as DPPH and ABTS .

- Neuroprotective Effects: In vitro studies indicate that this compound can protect neuronal cells from oxidative stress-induced damage. This was evidenced by its ability to reduce cell death in models of oxygen-glucose deprivation .

- Antiparasitic Activity: Related pyrazole derivatives have shown promise against various parasites. For example, modifications in the pyrazole structure have led to increased potency against certain parasitic infections .

Case Studies

Several case studies illustrate the diverse applications and effects of this compound:

- Study on Antioxidant Capacity:

- Neuroprotection in Ischemic Models:

Data Table

The following table summarizes the biological activities and their corresponding effects observed in various studies:

Propriétés

IUPAC Name |

2-(3-methylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6-2-3-8(7-6)4-5-9/h2-3,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFMLNIISNFEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599135 | |

| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35000-51-2 | |

| Record name | 3-Methyl-1H-pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35000-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.